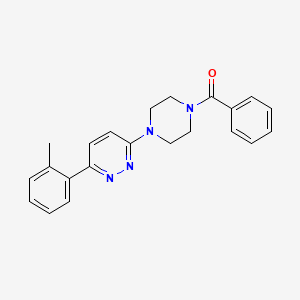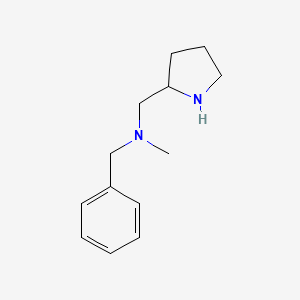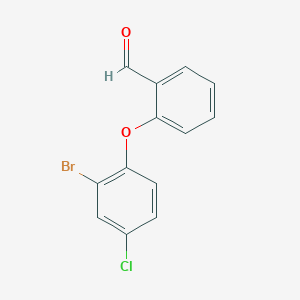![molecular formula C23H25N3O3 B3203269 8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-27-3](/img/structure/B3203269.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Übersicht
Beschreibung
The compound “8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of spiro[4.5]decanone . Spiro[4.5]decanone derivatives have been studied as prolyl hydroxylase domain inhibitors, which are targets for the treatment of anaemia and other ischaemia related diseases .
Wirkmechanismus
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) . They are involved in the hydroxylation of Hypoxia-Inducible Factor (HIF) α subunits, signaling for their degradation via the ubiquitin-proteasome system .
Mode of Action
This compound acts as an inhibitor of PHDs . It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate . This competition can vary with HIF-α and other PHD substrates . The compound’s interaction with its targets results in the inhibition of the degradation of HIF-α subunits .
Biochemical Pathways
The inhibition of PHDs affects the HIF pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, which signals for their degradation . This leads to the transcription of HIF target genes, which include those encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and potency
Result of Action
The result of the compound’s action is the upregulation of HIF target genes . This can lead to increased production of EPO, VEGF, and other proteins of biomedical importance . This makes the compound a potential treatment for anemia and other ischemia-related diseases .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of PHDs and thus the effectiveness of PHD inhibitors Additionally, the compound’s stability could be affected by factors such as temperature and pH
Vorteile Und Einschränkungen Für Laborexperimente
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has been reported to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease, diabetes, and autoimmune disorders. Another direction is to explore the structure-activity relationship of this compound and develop more potent derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of the disease. In Parkinson's disease, this compound has been reported to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
8-(4-phenylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-14-26-21(28)23(24-22(26)29)12-15-25(16-13-23)20(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMAYMUHSIRACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-bromo-3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203208.png)
![2-[(4-Fluoro-2-methylphenyl)amino]acetonitrile](/img/structure/B3203212.png)


![3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B3203227.png)

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3203256.png)
![8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203265.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B3203277.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3203279.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3203281.png)